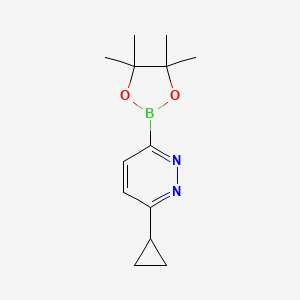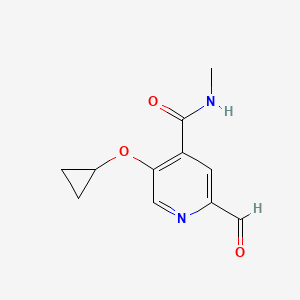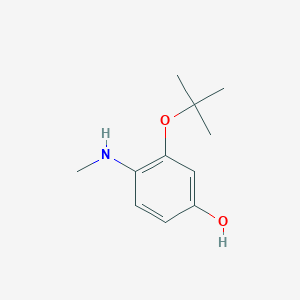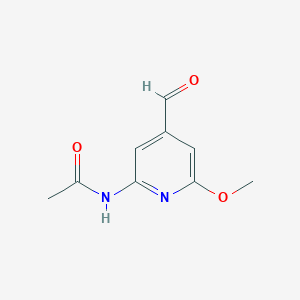
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide is a heterocyclic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.189 g/mol . This compound is characterized by the presence of a formyl group at the 4-position and a methoxy group at the 6-position of the pyridine ring, along with an acetamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under mild and metal-free conditions. The reaction is typically carried out in toluene, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as promoters for C–C bond cleavage . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include nucleophiles such as amines and thiols.
Major Products
Oxidation: The major product is N-(4-carboxy-6-methoxypyridin-2-YL)acetamide.
Reduction: The major product is N-(4-hydroxymethyl-6-methoxypyridin-2-YL)acetamide.
Substitution: The major products depend on the nucleophile used in the reaction.
Scientific Research Applications
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide has various applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(4-Formyl-6-methoxypyridin-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Formyl-2-methoxypyridin-3-yl)pivalamide
- N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
- N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide
Uniqueness
N-(4-Formyl-6-methoxypyridin-2-YL)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both formyl and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
N-(4-formyl-6-methoxypyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N2O3/c1-6(13)10-8-3-7(5-12)4-9(11-8)14-2/h3-5H,1-2H3,(H,10,11,13) |
InChI Key |
XFPWFDYUUPCWJV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=C1)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[6-(Chloromethyl)-4-nitropyridin-2-YL]ethanone](/img/structure/B14838643.png)
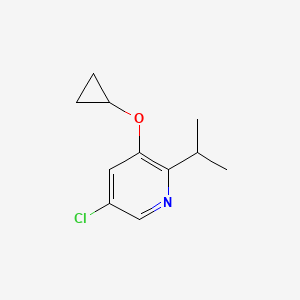
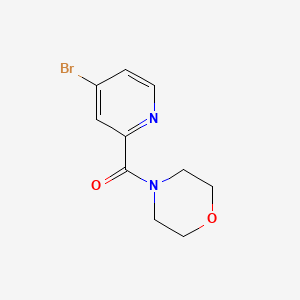
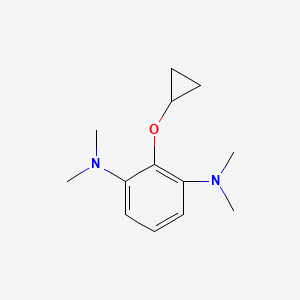
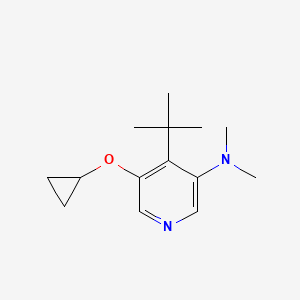
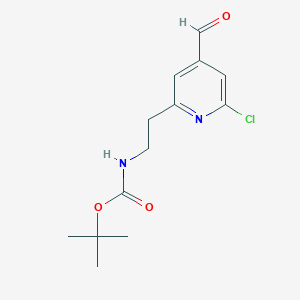

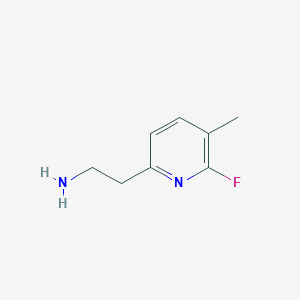
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)
